molecular formula C10H12FNO B1396695 N-(2-Fluorobenzyl)oxetan-3-amine CAS No. 1340533-08-5

N-(2-Fluorobenzyl)oxetan-3-amine

Cat. No.: B1396695
CAS No.: 1340533-08-5
M. Wt: 181.21 g/mol
InChI Key: JFTZECJZUHUDCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular cyclization through C−O bond formation, such as epoxide ring opening and ring closing . Another approach involves the Paternò−Büchi [2+2] photochemical cycloaddition reaction .

Industrial Production Methods

Industrial production methods for N-(2-Fluorobenzyl)oxetan-3-amine are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxetane ring.

    Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various functional groups in place of the fluorobenzyl group.

Scientific Research Applications

N-(2-Fluorobenzyl)oxetan-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can impart unique physicochemical properties, such as increased stability and reactivity, which can influence its biological activity . The fluorobenzyl group can also interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-amine: A simpler analog without the fluorobenzyl group.

    2-Fluorobenzylamine: Lacks the oxetane ring but contains the fluorobenzyl group.

    Oxetan-3-one: Contains the oxetane ring but with a ketone functional group instead of an amine.

Uniqueness

N-(2-Fluorobenzyl)oxetan-3-amine is unique due to the combination of the oxetane ring and the fluorobenzyl group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]oxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-10-4-2-1-3-8(10)5-12-9-6-13-7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTZECJZUHUDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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